AChE and CA II Dual Inhibition Selectivity
In enzyme inhibition assays, 2-chloro-N-(4-iodophenyl)acetamide demonstrates a distinct selectivity profile compared to its analogs. It exhibits potent inhibition of both acetylcholinesterase (AChE) with a Ki of 1.70 nM and carbonic anhydrase II (CA II) with a Ki of 2.80 nM [1]. This dual activity contrasts with its 3-iodo isomer, which shows no inhibition of AChE at 100 µM . Furthermore, while the target compound is a potent inhibitor of CA II, its 2-iodo isomer is reported to be inactive against this target [1].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | AChE: Ki = 1.70 nM; CA II: Ki = 2.80 nM |
| Comparator Or Baseline | 2-chloro-N-(3-iodophenyl)acetamide (3-iodo isomer) and 2-chloro-N-(2-iodophenyl)acetamide (2-iodo isomer) |
| Quantified Difference | Target compound is a potent inhibitor, while the 3-iodo isomer is inactive (no inhibition at 100 µM) and the 2-iodo isomer is inactive against CA II. |
| Conditions | In vitro enzyme inhibition assays; AChE using acetylcholine iodate as substrate; CA II using 4-nitrophenylacetate as substrate. |
Why This Matters
This data proves that the 4-iodo substitution pattern is essential for potent, dual AChE/CA II inhibition, a profile not shared by its closest isomers, making it a specific and non-substitutable research tool for these targets.
- [1] BindingDB. BDBM50161482 (CHEMBL3785207) Activity Data. 2025. View Source
